molecular formula C8H6F3NO2 B178435 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde CAS No. 124432-66-2

2-Methoxy-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B178435
CAS No.: 124432-66-2
M. Wt: 205.13 g/mol
InChI Key: DUKUCHVAXRNGDL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)nicotinaldehyde (CAS 944904-45-4) is a high-purity nicotinaldehyde derivative offered for research and development purposes. This compound features a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is characterized by the presence of both an aldehyde functional group and a trifluoromethyl group on a methoxypyridine (nicotinaldehyde) core structure. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in active agrochemical and pharmaceutical ingredients due to the unique combination of the pyridine ring's characteristics and the strong electron-withdrawing properties of the trifluoromethyl group, which can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . As a multifunctional building block, the aldehyde group provides a versatile handle for further synthetic transformations, making it valuable for constructing more complex molecules. Researchers utilize such compounds in the synthesis of potential active ingredients; for instance, many TFMP derivatives are successfully used in agrochemicals like fungicides and insecticides, and several are approved for use in pharmaceuticals such as antivirals and antitumor agents . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKUCHVAXRNGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630039
Record name 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124432-66-2
Record name 2-Methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate with an appropriate starting material to form the desired aldehyde . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the product.

Industrial Production Methods

Industrial production of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methoxy-5-(trifluoromethyl)nicotinic acid.

    Reduction: Formation of 2-Methoxy-5-(trifluoromethyl)nicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution : The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents

  • Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution Reagents : Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Chemistry

In organic synthesis, 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde serves as a versatile building block for creating more complex molecules. Its unique functional groups facilitate various synthetic pathways, making it valuable in the development of new chemical entities.

Biology

Research has indicated that this compound may exhibit biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving antimicrobial efficacy.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, related pyridine derivatives have demonstrated activity against lung cancer cell lines such as A549 and NCI-H1975.
  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, potentially affecting processes like aging and metabolism through interactions with sirtuins.

Medicine

This compound is being explored for its therapeutic properties. It acts as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors due to its structural similarity to nicotine.

Industrial Applications

In industrial settings, this compound is utilized in developing materials with specific properties. It also has applications in environmental research to study chemical interactions and behaviors.

Case Studies

  • Antimicrobial Studies : Research published in 2021 highlighted the antimicrobial properties of trifluoromethyl-containing compounds, indicating that modifications to the pyridine scaffold could enhance activity against various pathogens .
  • Cancer Research : A study investigating pyridine derivatives demonstrated significant antitumor activity against multiple cancer cell lines. The incorporation of trifluoromethyl groups was found to increase potency compared to non-substituted analogs .
  • Enzyme Interaction Studies : Investigations into the interactions between this compound and sirtuin proteins revealed potential pathways through which this compound could influence cellular processes related to metabolism and aging .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methoxy-5-(trifluoromethyl)nicotinaldehyde with analogous pyridine and nicotinaldehyde derivatives, focusing on structural features, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
This compound 2-OCH₃, 5-CF₃, aldehyde at position 3 C₈H₅F₃NO₂ 219.12 1211577-99-9* Intermediate in antiviral drug synthesis (e.g., letermovir); aldehyde enables Schiff base formation . High purity (>95%) available from suppliers .
2-Methoxy-5-methylnicotinaldehyde 2-OCH₃, 5-CH₃, aldehyde at position 3 C₈H₉NO₂ 151.16 1203499-47-1 Lacks fluorination; reduced metabolic stability compared to CF₃ analogs. Used in benzimidazole synthesis for biological screening .
2-Amino-5-(trifluoromethyl)nicotinaldehyde 2-NH₂, 5-CF₃, aldehyde at position 3 C₇H₅F₃N₂O 206.12 944904-70-5 Amino group enhances nucleophilicity; used in heterocyclic amine synthesis. Priced at $500/g (1 g scale) .
6-Chloro-5-(trifluoromethyl)nicotinaldehyde 6-Cl, 5-CF₃, aldehyde at position 3 C₇H₃ClF₃NO 215.56 1113049-90-3 Chlorine substitution increases electrophilicity; applied in redox-active lead compound synthesis for anti-parasitic agents .
2-Methoxy-5-(trifluoromethyl)benzonitrile 2-OCH₃, 5-CF₃, nitrile at position 3 C₉H₆F₃NO 201.15 34636-92-5 Nitrile group replaces aldehyde; used in halogenated heterocycle synthesis. Melting point: 144–148°C .
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid 2-OCH₃, 5-CF₃, boronic acid at position 4 C₇H₇BF₃NO₃ 220.94 1630193-64-4 Boronic acid enables Suzuki-Miyaura cross-coupling; applied in aryl-aryl bond formation .

*Note: CAS for this compound inferred from structural analogs in and .

Key Research Findings

Electronic Effects: The trifluoromethyl group in this compound induces strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions. This contrasts with methyl or amino substituents, which are electron-donating .

Biological Activity : Derivatives of 6-(trifluoromethyl)nicotinaldehyde (structural isomer) exhibit anti-Chagas activity, highlighting the importance of substitution patterns in bioactivity .

Synthetic Utility : The aldehyde group in this compound facilitates the synthesis of imine-linked scaffolds, whereas nitrile or boronic acid analogs are preferred for cross-coupling reactions .

Limitations and Contrasts

  • Reactivity Differences : The methoxy group in this compound reduces electrophilicity at the pyridine ring compared to chloro or nitro analogs, limiting its use in certain SNAr reactions .
  • Cost Considerations: Fluorinated derivatives (e.g., CF₃-substituted) are typically more expensive than non-fluorinated analogs due to complex synthesis and purification steps .

Biological Activity

Overview

2-Methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8_8H6_6F3_3NO2_2 and a molecular weight of 205.13 g/mol. This compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group at the 5-position, along with an aldehyde functional group. Its unique structure positions it as a significant intermediate in organic synthesis and as a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups enhances its binding affinity and specificity, potentially affecting various biochemical pathways. It is hypothesized that this compound may modulate enzyme activity or bind to receptors, influencing cellular processes.

Biological Applications

  • Antimicrobial Activity : Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. The trifluoromethyl group is known to enhance biological activity by improving lipophilicity and metabolic stability, which may contribute to the compound's effectiveness against bacterial strains.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound exhibit antitumor activity. For instance, related pyridine derivatives have shown inhibitory effects on various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The efficacy of such compounds often correlates with their structural modifications, highlighting the importance of the trifluoromethyl group in enhancing potency.
  • Inhibition of Enzymatic Activity : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with sirtuins, a family of proteins that regulate cellular processes such as aging and metabolism.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains
AntitumorInhibitory effects on A549 and NCI-H1975 cancer cell lines
Enzyme InhibitionPotential inhibition of sirtuins and other metabolic enzymes

Case Study: Antitumor Activity

A recent study evaluated the cytotoxic effects of several pyridine derivatives, including those similar to this compound, against human lung cancer cells. The results indicated that modifications at the 5-position significantly enhanced anticancer activity, with IC50_{50} values ranging from 0.297 μM to 15.629 μM depending on structural variations (Table 1). These findings suggest that the trifluoromethyl group plays a crucial role in increasing the biological efficacy of these compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions that yield high purity and yield through optimized conditions. Common synthetic routes include:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution Reactions : The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Table 2: Common Reactions

Reaction Type Product Formed Reagents Used
Oxidation2-Methoxy-5-(trifluoromethyl)nicotinic acidKMnO4_4, CrO3_3
Reduction2-Methoxy-5-(trifluoromethyl)nicotinalcoholNaBH4_4, LiAlH4_4
SubstitutionVarious substituted derivativesHalogens, nucleophiles

Q & A

Q. Advanced Considerations

  • Steric hindrance : The trifluoromethyl group at position 5 may impede reaction efficiency. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or THF) to enhance yields .
  • Byproduct management : Monitor for demethylation or oxidation byproducts using TLC or HPLC .

How can spectroscopic techniques confirm the structure of this compound?

Q. Basic Characterization

  • ¹H NMR : Look for characteristic aldehyde proton resonance at δ 9.8–10.2 ppm. The methoxy group (-OCH₃) appears as a singlet near δ 3.9–4.1 ppm, while trifluoromethyl (-CF₃) causes splitting in adjacent aromatic protons .
  • ¹³C NMR : The aldehyde carbon resonates at ~190–195 ppm. CF₃ groups show a quartet at ~120–125 ppm (J ≈ 35 Hz) due to coupling with fluorine .

Q. Advanced Analysis

  • HRMS (ESI+) : Validate molecular weight (expected [M+H]⁺ for C₈H₇F₃NO₂: 206.0423) to confirm purity and rule out adducts .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereoelectronic effects caused by the CF₃ group .

What are the stability and storage requirements for this compound?

Q. Basic Guidelines

  • Storage : Keep under inert atmosphere (Ar/N₂) at 2–8°C to prevent aldehyde oxidation or moisture absorption .
  • Degradation signs : Discoloration (yellow to brown) indicates decomposition. Verify purity via HPLC before use .

Q. Advanced Stability Studies

  • Accelerated aging : Perform stress tests (40°C/75% RH) to assess shelf life. Use LC-MS to identify degradation products like carboxylic acids (oxidation) or dimers (aldol condensation) .

How can researchers optimize reaction conditions for derivatives of this compound?

Q. Advanced Methodological Focus

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling reactions. For example, coupling with aryl boronic acids to generate biaryl derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the trifluoromethylated intermediate but may increase side reactions. Balance with additives like K₂CO₃ for deprotonation .

Q. Advanced Research Context

  • Intermediate for bioactive molecules : It serves as a precursor for anti-parasitic agents. For example, condensation with benzimidazole derivatives yields compounds with anti-Chagas activity (e.g., 57 in ) .
  • SAR studies : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects for target binding .

Q. Case Study :

  • Anti-Chagas derivatives : Reaction with 2-aminobenzimidazole under reductive amination conditions (NaBH₃CN, MeOH) produces a lead compound with IC₅₀ = 1.2 µM against Trypanosoma cruzi .

How should researchers address contradictory spectral data in structural assignments?

Q. Advanced Analytical Strategy

  • Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 6-chloro-5-(trifluoromethyl)nicotinaldehyde δH 10.1 ppm for aldehyde vs. 2-methyl-6-(trifluoromethyl)nicotinaldehyde δH 9.9 ppm ).
  • DFT calculations : Predict NMR chemical shifts using Gaussian09 to resolve ambiguities caused by anisotropic effects of the CF₃ group .

What are the challenges in chromatographic purification of this compound?

Q. Methodological Insights

  • Column selection : Use reverse-phase C18 columns for HPLC (ACN/H₂O gradient) to separate polar byproducts.
  • Flash chromatography : Optimize eluent (hexane:EtOAc = 4:1) to mitigate tailing caused by aldehyde reactivity .

Q. Advanced Computational Approaches

  • Docking studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., T. cruzi CYP51). The trifluoromethyl group shows favorable hydrophobic interactions .
  • QSAR modeling : Correlate logP (experimental: ~2.58 ) with bioactivity to guide lead optimization .

What safety precautions are necessary when handling this compound?

Q. Safety and Compliance

  • Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Monitor air quality for aldehyde vapors .

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